2-(4-Methoxyphenyl)-2-(phenethylamino)acetonitrile hydrochloride
Description
2-(4-Methoxyphenyl)-2-(phenethylamino)acetonitrile hydrochloride (CAS: 1440535-32-9) is an organic compound featuring an acetonitrile core substituted with a 4-methoxyphenyl group and a phenethylamine moiety, forming a hydrochloride salt. Its molecular formula is C17H17ClN2O (molecular weight: 302.81 g/mol).
Properties
IUPAC Name |
2-(4-methoxyphenyl)-2-(2-phenylethylamino)acetonitrile;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O.ClH/c1-20-16-9-7-15(8-10-16)17(13-18)19-12-11-14-5-3-2-4-6-14;/h2-10,17,19H,11-12H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFNCEEKDESFMPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C#N)NCCC2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(4-Methoxyphenyl)-2-(phenethylamino)acetonitrile hydrochloride is a compound of interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its interactions with various biomolecules, mechanisms of action, and therapeutic implications.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Molecular Formula : C17H20ClN
- Molecular Weight : 285.80 g/mol
The presence of the methoxy group and the phenethylamine moiety suggests potential interactions with neurotransmitter systems, particularly in the central nervous system.
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. Research indicates that it may act as a modulator of neurotransmitter systems, influencing pathways involved in mood regulation and cognitive functions.
Interaction with Receptors
- Dopaminergic Activity : Preliminary studies suggest that the compound may exhibit dopaminergic activity, potentially influencing dopamine receptor pathways.
- Serotonergic Activity : The structural similarity to known serotonergic agents indicates possible interactions with serotonin receptors, which could affect mood and anxiety levels.
Antidepressant Effects
Research has indicated that compounds similar to this compound can exhibit antidepressant-like effects in animal models. These effects are often measured using the forced swim test or tail suspension test, where a decrease in immobility time suggests antidepressant activity.
Neuroprotective Properties
There is emerging evidence that this compound may possess neuroprotective properties. In vitro studies have shown that it can protect neuronal cells from oxidative stress-induced damage, which is critical in neurodegenerative diseases.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study 1 : Antidepressant Activity | In a rodent model, administration of the compound resulted in a significant reduction in depressive-like behaviors compared to controls (p < 0.05). |
| Study 2 : Neuroprotective Effects | The compound demonstrated a protective effect against glutamate-induced excitotoxicity in cultured neurons, suggesting potential for neurodegenerative disease treatment. |
| Study 3 : Receptor Binding Affinity | Binding assays indicated moderate affinity for serotonin receptors (5-HT1A and 5-HT2A), supporting its role as a potential antidepressant agent. |
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Key pharmacokinetic parameters include:
- Absorption : Rapid absorption post-administration.
- Distribution : High distribution volume indicating extensive tissue penetration.
- Metabolism : Primarily hepatic metabolism with potential active metabolites.
- Excretion : Renal excretion as unchanged drug and metabolites.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional analogs are summarized below, highlighting key differences in substituents, pharmacological activities, and applications.
Structural Analogs with Modified Substituents
2-(4-Methoxyphenyl)-2-[6-(phenylthio)pyridazin-3-yl]acetonitrile (Compound 38)
- Molecular Formula : C19H15N3OS
- Key Features: Replaces the phenethylamino group with a 6-(phenylthio)pyridazin-3-yl substituent.
- Activity : Exhibits fungicidal and antibacterial properties, as demonstrated in in vitro assays .
- Significance : The pyridazine ring and sulfur-containing substituent enhance bioactivity compared to the target compound, which lacks such heterocyclic features.
2-(Diethylamino)-2-(4-methoxyphenyl)acetonitrile Hydrochloride
- Molecular Formula : C13H17ClN2O
- Key Features: Substitutes phenethylamine with a diethylamino group.
Pharmacologically Active Analogs
Venlafaxine Hydrochloride Intermediates
- Examples: 1-[2-Amino-1-(4-methoxyphenyl)ethyl]cyclohexanol (Impurity H(EP)) 2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile (CAS: 93413-76-4)
- Key Features: Cyclohexanol ring replaces the acetonitrile core.
- Activity: Intermediates in the synthesis of venlafaxine, a serotonin-norepinephrine reuptake inhibitor (SNRI) antidepressant. The cyclohexanol moiety is critical for binding to neurotransmitter transporters .
Diltiazem Hydrochloride
Functional Group Variants
Ethyl 3-(dimethylamino)-2-(4-methoxyphenyl)propanoate Hydrochloride
- Molecular Formula: C14H22ClNO3
- Key Features: Propanoate ester replaces the acetonitrile group.
- Implications : The ester group increases hydrolytic instability but may enhance membrane permeability in drug delivery systems .
2-(4-Hydroxy-3-methoxyphenyl)-ethylamine Hydrochloride
- Key Features : Hydroxyl and methoxy groups on the phenyl ring.
- Activity: Potential applications in neurotransmitter research due to structural similarity to catecholamines like dopamine .
Comparative Data Table
Research Findings and Implications
- Bioactivity: The pyridazine derivative (Compound 38) demonstrates antimicrobial activity, suggesting that heterocyclic substituents enhance bioactivity compared to the target compound’s phenethylamino group .
- Therapeutic Potential: Venlafaxine intermediates highlight the importance of cyclohexanol and aminoethyl groups in CNS drug design, which are absent in the target compound .
- Structural Flexibility: Substitution of the acetonitrile core with esters (e.g., propanoate) or aromatic rings (e.g., benzothiazepine) drastically alters pharmacological profiles, emphasizing the acetonitrile group’s role as a versatile synthetic intermediate .
Preparation Methods
Nucleophilic Substitution and Aminoacetonitrile Formation
One common approach involves the reaction of a 4-methoxyphenyl-substituted precursor with phenethylamine or its derivatives under controlled conditions to form the aminoacetonitrile intermediate. This can be achieved by:
- Reacting a suitable benzylic halide or ester with phenethylamine in the presence of base or under reflux conditions.
- Using nitrile-containing intermediates that undergo substitution or reductive amination with phenethylamine.
For example, a related method described in patent literature involves the preparation of substituted aminoacetonitriles by reacting benzylic halides converted to nitriles, followed by amination steps under reflux in organic solvents like dichloromethane or methanol.
Use of Methanol and Sodium Hydroxide for Salt Formation
The hydrochloride salt form is typically prepared by treating the free base with hydrochloric acid in methanol or by direct acidification of the reaction mixture. For instance, refluxing the quaternary salt in methanol with sodium hydroxide can be used to purify the compound, followed by crystallization from isopropanol to yield the hydrochloride salt as crystalline prisms.
Catalytic Hydrogenation and Reduction Steps
In some synthetic routes, nitrile intermediates are converted to primary amines via catalytic hydrogenation, followed by N-methylation or other functional group modifications to obtain the desired amine structure before salt formation. This method is particularly useful when synthesizing N-substituted phenethylamines as precursors.
Representative Experimental Procedures
Purification and Characterization
- The hydrochloride salt is commonly purified by crystallization from isopropanol or similar solvents.
- Melting points and decomposition temperatures are used to verify purity.
- Drying agents such as magnesium sulfate (MgSO4) are employed to remove residual moisture during organic phase work-up.
- Thin-layer chromatography (TLC) is used to monitor reaction completion.
- Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) confirm structural identity.
Summary Table of Key Preparation Parameters
| Parameter | Typical Range / Condition | Comments |
|---|---|---|
| Solvents | Methanol, dichloromethane, isopropanol | Used for reaction and crystallization |
| Temperature | 0°C to reflux (~60-90°C) | Reaction temperature varies by step |
| Reaction time | 1 h to 16 h | Longer times for amide formation |
| Reagents | Methanesulphonyl chloride, thionyl chloride, isopropylamine, NaOH | For intermediate and salt formation |
| Purification | Crystallization, drying over MgSO4 | To obtain pure hydrochloride salt |
| Yield | 70-90% (depending on step and scale) | High yields reported in optimized protocols |
Research Findings and Optimization Notes
- The use of dry solvents and inert atmosphere conditions improves yield and purity.
- Stepwise addition of reagents (e.g., dropwise addition of methanesulphonyl chloride) controls reaction exotherms and side reactions.
- Reflux times and temperatures are optimized based on TLC monitoring to ensure complete conversion without decomposition.
- Salt formation with hydrochloric acid enhances compound stability and facilitates isolation.
- Alternative amination methods, such as Buchwald–Hartwig amination, have been reported for related compounds but are less common for this specific hydrochloride salt.
Q & A
Q. What are the established synthetic routes for 2-(4-Methoxyphenyl)-2-(phenethylamino)acetonitrile hydrochloride, and how can purity be optimized?
Methodological Answer: The compound can be synthesized via nucleophilic substitution or reductive amination, leveraging phenethylamine and a methoxyphenyl acetonitrile precursor. Key steps include:
- Protection of reactive groups (e.g., methoxy stabilization under acidic conditions).
- Purification via column chromatography (silica gel, eluent: dichloromethane/methanol gradients) or recrystallization (ethanol/water mixtures).
- Purity validation using HPLC (>98% purity) and NMR (absence of residual solvent peaks) .
Q. How should researchers characterize the structural and physicochemical properties of this compound?
Methodological Answer:
- Structural confirmation : Use H/C NMR to verify substituent positions (e.g., methoxy singlet at ~3.8 ppm, aromatic protons). High-resolution mass spectrometry (HRMS) confirms molecular weight.
- Physicochemical profiling : Determine solubility (via shake-flask method in PBS/DMSO), logP (HPLC-based), and thermal stability (DSC/TGA, degradation onset >150°C) .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data (e.g., receptor binding vs. cellular assays)?
Methodological Answer:
- Cross-validation : Use orthogonal assays (e.g., SPR for binding affinity, cAMP assays for functional activity).
- Contextual analysis : Account for cell-line specificity (e.g., HEK293 vs. primary neurons) and buffer conditions (divalent cations impact receptor conformations).
- Computational docking : Compare binding poses in receptor models to identify steric/electronic mismatches .
Q. How can quantum chemical calculations optimize reaction mechanisms for derivatives of this compound?
Methodological Answer:
- Transition state analysis : Density Functional Theory (DFT) identifies energy barriers for key steps (e.g., amine nucleophilic attack).
- Solvent effects : Polarizable continuum models (PCM) predict solvent impact on reaction kinetics (e.g., acetonitrile vs. THF).
- Machine learning : Train models on existing reaction datasets to predict optimal catalysts (e.g., Pd/C vs. Raney Ni) .
Q. What experimental design approaches minimize variability in pharmacological studies?
Methodological Answer:
- Factorial design : Screen variables (e.g., pH, temperature) to identify critical parameters.
- Response Surface Methodology (RSM) : Optimize reaction yield or bioactivity using central composite designs.
- Batch normalization : Include internal controls (e.g., reference inhibitors) to correct for inter-assay variability .
Q. What challenges arise in developing enantioselective synthesis routes, and how are they addressed?
Methodological Answer:
- Chiral resolution : Use chiral auxiliaries (e.g., Evans oxazolidinones) or enzymatic catalysis (lipases for kinetic resolution).
- Asymmetric catalysis : Employ chiral ligands (BINAP, Salen) with transition metals (Cu, Rh) to induce stereoselectivity.
- Analytical validation : Confirm enantiomeric excess (ee) via chiral HPLC (Chiralpak columns) or CD spectroscopy .
Q. How do substituent modifications (e.g., methoxy vs. ethoxy) alter the compound’s pharmacokinetic profile?
Methodological Answer:
- Metabolic stability : Compare microsomal half-life (human liver microsomes) to assess CYP450-mediated oxidation.
- Permeability assays : Use Caco-2 monolayers to evaluate intestinal absorption changes.
- In silico QSAR models : Predict bioavailability shifts based on substituent polarity and steric bulk .
Data Analysis and Reproducibility
Q. How should researchers address batch-to-batch variability in compound synthesis?
Methodological Answer:
- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progression.
- Design of Experiments (DoE) : Identify critical process parameters (CPPs) via Plackett-Burman screening.
- Stability studies : Accelerated degradation tests (40°C/75% RH) ensure consistency in storage conditions .
Q. What computational tools are recommended for predicting off-target interactions?
Methodological Answer:
- Pharmacophore screening : Use Schrödinger’s Phase or MOE to map potential off-target binding sites.
- Proteome-wide docking : AutoDock Vina or GLIDE screen against structural databases (PDB, AlphaFold).
- Adverse Outcome Pathways (AOP) : Link predicted interactions to toxicity endpoints (e.g., hERG inhibition) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
